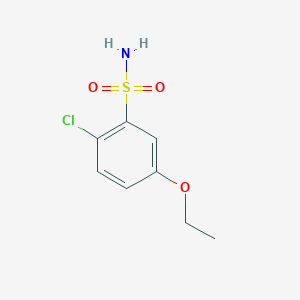

2-Chloro-5-ethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-5-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQHMOCOSBCDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Pathways to 2-Chloro-5-ethoxybenzenesulfonamide

The synthesis of the target molecule can be approached through several strategic pathways, combining classical reactions with methods that ensure the correct placement of the chloro and ethoxy substituents.

The cornerstone of sulfonamide synthesis is the reaction between a sulfonyl chloride and an amine. quora.com This reaction, a classic example of nucleophilic acyl substitution, is a reliable method for forming the sulfonamide bond. In the context of this compound, the final step would typically involve the reaction of 2-chloro-5-ethoxybenzenesulfonyl chloride with ammonia.

A general representation of this classical approach is:

R-SO₂Cl + 2NH₃ → R-SO₂NH₂ + NH₄Cl

This reaction is fundamental and widely applicable in the synthesis of primary sulfonamides.

The primary challenge in synthesizing this compound lies in the regioselective introduction of the chlorine and ethoxy groups onto the benzene (B151609) ring. A plausible synthetic strategy can be envisioned starting from a readily available precursor like 4-chloronitrobenzene.

A potential multi-step synthesis is outlined below:

Nitration: While starting with 4-chloronitrobenzene already provides the chloro and a precursor to the amino group in the desired relative positions, if one were to start from chlorobenzene, nitration would be the first step. However, this would lead to a mixture of ortho and para isomers, necessitating a separation step.

Reduction of the Nitro Group: The nitro group of a precursor like 2-chloro-5-nitrobenzenesulfonamide (B17357) can be reduced to an amine. youtube.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgstackexchange.com Common reducing agents for this transformation include metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation. masterorganicchemistry.comwikipedia.org

Diazotization and Sandmeyer Reaction: The resulting amino group can be converted to a diazonium salt, which can then be substituted with a chlorine atom via the Sandmeyer reaction, using copper(I) chloride. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This provides a method for introducing the chloro group at a specific position.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via a Williamson ether synthesis. quora.combyjus.comwikipedia.orgyoutube.comchempedia.info This would typically involve the reaction of a precursor with a hydroxy group at the 5-position (e.g., 2-chloro-5-hydroxybenzenesulfonamide) with an ethylating agent like ethyl iodide in the presence of a base. quora.comyoutube.com The synthesis of the necessary hydroxy precursor could potentially be achieved from the corresponding amino compound via diazotization followed by hydrolysis.

This strategic combination of reactions allows for the controlled, regioselective construction of the 2-chloro-5-ethoxy substituted benzene ring.

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of derivatives of the target compound relies on the efficient preparation of key intermediates, most notably the corresponding sulfonyl chloride.

The synthesis of 2-chloro-5-ethoxybenzenesulfonyl chloride is a critical step. A common method for preparing aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For instance, starting from 4-chlorophenetole (4-ethoxychlorobenzene), direct chlorosulfonation could potentially yield the desired sulfonyl chloride, although regioselectivity would need to be carefully controlled.

Alternatively, a more controlled route involves the diazotization of an appropriately substituted aniline. For example, starting from 2-amino-5-ethoxybenzenesulfonic acid, diazotization followed by reaction with a source of chloride and sulfur dioxide (a variation of the Sandmeyer reaction) can yield the target sulfonyl chloride.

A plausible synthetic sequence for 2-chloro-5-ethoxybenzenesulfonyl chloride is as follows:

Start with a suitable precursor such as 4-aminophenol.

Protect the amino group, for example, by acetylation.

Perform an etherification of the hydroxyl group to introduce the ethoxy group.

Sulfonate the ring and then convert the sulfonic acid to the sulfonyl chloride.

Introduce the chlorine at the 2-position, potentially via a directed ortho-metalation strategy or by starting with a pre-chlorinated precursor.

The specific conditions for these transformations would need to be optimized to ensure high yields and purity of the intermediate.

Modern organic synthesis offers more sophisticated methods for constructing complex molecules. For benzenesulfonamide (B165840) derivatives, these can include:

Palladium-catalyzed cross-coupling reactions: These methods allow for the formation of C-S and C-N bonds under milder conditions than traditional methods. For example, a suitably functionalized aryl halide could be coupled with a sulfur source, followed by conversion to the sulfonamide.

Directed ortho-metalation (DoM): This strategy allows for the regioselective functionalization of aromatic rings. A directing group, such as a sulfonamide itself, can direct a metalating agent (e.g., an organolithium reagent) to the ortho position, which can then be quenched with an electrophile to introduce a substituent with high regiocontrol.

C-H activation/functionalization: This burgeoning field of chemistry allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, often with high selectivity. This could provide a more atom-economical and efficient route to complex benzenesulfonamide derivatives.

Derivatization and Analog Generation Strategies

Once this compound is synthesized, its structure can be further modified to generate a library of analogs. The primary sites for derivatization are the sulfonamide nitrogen and the aromatic ring.

N-Substituted Derivatives: The hydrogen atoms on the sulfonamide nitrogen can be substituted with a wide variety of functional groups. This is typically achieved by deprotonating the sulfonamide with a base to form a sulfonamidate anion, which then acts as a nucleophile to react with an electrophile (e.g., an alkyl halide, acyl chloride, or isocyanate).

| Reagent Type | Resulting Derivative |

| Alkyl Halide (R-X) | N-Alkyl-2-chloro-5-ethoxybenzenesulfonamide |

| Acyl Chloride (RCOCl) | N-Acyl-2-chloro-5-ethoxybenzenesulfonamide |

| Isocyanate (R-N=C=O) | N-Carbamoyl-2-chloro-5-ethoxybenzenesulfonamide |

Aromatic Ring Modifications: Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution, although the existing substituents will direct the position of the new group. The sulfonamide group is deactivating and meta-directing, while the chloro and ethoxy groups are ortho, para-directing. The interplay of these directing effects would need to be considered for any further substitution reactions. Alternatively, nucleophilic aromatic substitution could be employed under certain conditions to replace the chlorine atom.

These derivatization strategies allow for the systematic exploration of the chemical space around the core this compound structure, enabling the generation of a diverse range of analogs with potentially varied chemical properties.

Introduction of Diverse Substituents on the Aromatic Ring

The introduction of new functional groups onto the aromatic ring of this compound is primarily governed by the directing effects of the existing chloro and ethoxy substituents. Both the chlorine atom and the ethoxy group are ortho-, para-directing groups in electrophilic aromatic substitution reactions. However, the ethoxy group is a strongly activating group, while the chlorine atom is a deactivating group. This differential influence dictates the regioselectivity of incoming electrophiles.

Given the positions of the chloro and ethoxy groups, the most likely positions for electrophilic attack are the carbons ortho and para to the strongly activating ethoxy group. This would lead to substitution at the C4 and C6 positions. Common electrophilic aromatic substitution reactions that can be envisaged for this scaffold include nitration, halogenation, and Friedel-Crafts reactions.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-5-ethoxy-4-nitrobenzenesulfonamide and/or 2-Chloro-5-ethoxy-6-nitrobenzenesulfonamide |

| Bromination | Br₂, FeBr₃ | 2-Chloro-4-bromo-5-ethoxybenzenesulfonamide and/or 2-Chloro-6-bromo-5-ethoxybenzenesulfonamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-chloro-5-ethoxybenzenesulfonamide and/or 6-Acyl-2-chloro-5-ethoxybenzenesulfonamide |

It is important to note that the sulfonamide group is a meta-directing and deactivating group. However, its influence on the regioselectivity of further substitution is generally overridden by the powerful activating effect of the ethoxy group.

Modifications at the Sulfonamide Nitrogen (N-Substitution)

The sulfonamide moiety (-SO₂NH₂) is a key functional group that can be readily modified through N-substitution reactions. The hydrogen atoms on the nitrogen are acidic and can be deprotonated by a suitable base to form a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to yield N-substituted derivatives.

The synthesis of N-substituted 2-chloro-5-ethoxybenzenesulfonamides can be achieved through various methods, including alkylation and arylation.

N-Alkylation: The reaction of this compound with alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent such as dimethylformamide (DMF) or acetone (B3395972) leads to the formation of N-alkylated products. The reaction can proceed to give mono- or di-alkylated products depending on the stoichiometry of the reagents and the reaction conditions.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the sulfonamide with an aryl halide.

Table 2: Representative N-Substitution Reactions of this compound

| Reaction Type | Reagents and Conditions | General Product Structure |

| N-Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | 2-Chloro-5-ethoxy-N-alkylbenzenesulfonamide or 2-Chloro-5-ethoxy-N,N-dialkylbenzenesulfonamide |

| N-Arylation | Ar-X (Aryl halide), Catalyst (e.g., Pd or Cu catalyst), Base, Solvent | 2-Chloro-5-ethoxy-N-arylbenzenesulfonamide |

| Reaction with Aldehydes/Ketones | R'CHO or R'R''CO, Acid or Base catalyst | N-(aryl)imines or related condensation products |

The ability to introduce a wide array of substituents at both the aromatic ring and the sulfonamide nitrogen makes this compound a versatile building block in medicinal chemistry and materials science for the synthesis of novel and diverse molecular architectures.

Advanced Spectroscopic and Structural Characterization

Comprehensive Molecular Structure Elucidation

A complete elucidation of the molecular structure of 2-Chloro-5-ethoxybenzenesulfonamide would necessitate a combination of spectroscopic techniques to probe the connectivity and chemical environment of its constituent atoms.

A patent for a more complex molecule containing the this compound moiety did provide limited ¹H NMR data for a related precursor, 2-chloro-5-ethoxyaniline. However, this information is insufficient for a complete analysis of the final sulfonamide compound.

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. A high-resolution mass spectrum would confirm the elemental composition of this compound. The fragmentation pattern would likely involve the loss of the sulfonamide group, the ethoxy group, and other characteristic cleavages of the aromatic ring, providing further evidence for the proposed structure. While some patents mention the use of UPLC-MS for analyzing larger compounds containing this chemical scaffold, specific mass-to-charge ratios and fragmentation data for the isolated this compound are not reported.

Solid-State Structural Analysis

The arrangement of molecules in the solid state provides crucial insights into intermolecular forces and crystal packing.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as determine the crystal system and space group of this compound. This fundamental information is currently unavailable in crystallographic databases.

In the absence of single-crystal XRD data, a Hirshfeld surface analysis, which is derived from crystallographic information, cannot be performed. Such an analysis would be instrumental in visualizing and quantifying intermolecular interactions, such as hydrogen bonds involving the sulfonamide group and other weaker contacts, which govern the supramolecular assembly of the compound in the solid state.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule, such as its three-dimensional shape and electron distribution.

The electronic properties of the molecule are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov In substituted benzenesulfonamides, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO may be distributed over the sulfonamide group and the aromatic ring. nih.govnih.gov The chloro and ethoxy substituents on the benzene ring of 2-chloro-5-ethoxybenzenesulfonamide would be expected to modulate the energies of the HOMO and LUMO, thereby influencing the molecule's reactivity. For instance, the ethoxy group, being an electron-donating group, would likely raise the energy of the HOMO, while the chloro group, being electron-withdrawing, would lower the energy of the LUMO.

Table 1: Representative HOMO-LUMO Data for Substituted Benzenesulfonamides

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-Methyl-N-(naphthalene-1-yl)benzene sulfonamide nih.gov | -6.21 | -1.34 | 4.87 |

| 4-Methyl-N-(3-nitrophenyl)benzene sulfonamide nih.gov | -7.89 | -3.12 | 4.77 |

This table presents data from related compounds to illustrate typical values obtained from DFT calculations. The exact values for this compound would require specific calculations.

Quantum chemical calculations can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netcapes.gov.brstenutz.eu These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For ¹H and ¹³C NMR spectra, chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. github.io The accuracy of these predictions has improved significantly, and they can be a valuable tool for assigning signals in complex spectra, especially for molecules with multiple substituents on an aromatic ring. capes.gov.brias.ac.innih.gov

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. researchgate.nethacettepe.edu.trorientjchem.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations. arxiv.org These simulations can help in assigning specific vibrational modes to the observed absorption bands, such as the characteristic stretches of the S=O and N-H bonds in the sulfonamide group, and the C-O and C-Cl bonds related to the substituents. researchgate.netorientjchem.org Deep learning methods are also emerging as a powerful tool for predicting functional groups from IR spectra. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological target, typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.commdpi.comtandfonline.comnih.govresearchgate.netnih.govworldscientific.com The benzenesulfonamide (B165840) moiety is a well-known pharmacophore that targets various enzymes, most notably carbonic anhydrases. tandfonline.comnih.govnih.gov In docking studies of benzenesulfonamide derivatives with carbonic anhydrase, the sulfonamide group typically coordinates to the zinc ion in the active site. tandfonline.comnih.gov The substituted benzene ring then occupies a hydrophobic pocket, and the specific substituents dictate the binding affinity and selectivity. For this compound, docking simulations would likely show the sulfonamide group interacting with the active site zinc ion, while the 2-chloro-5-ethoxyphenyl group would be oriented within the enzyme's binding pocket, with the chloro and ethoxy groups making specific contacts with amino acid residues.

Molecular dynamics (MD) simulations provide a more detailed and dynamic picture of the ligand-receptor complex. worldscientific.comnih.govpku.edu.cnresearchgate.net An MD simulation calculates the motion of atoms over time, allowing for the analysis of the stability of the binding mode predicted by docking and the nature of the intermolecular interactions. worldscientific.comnih.gov

Key interactions that would be investigated for a complex of this compound with a target protein include:

Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). These interactions are often crucial for anchoring the ligand in the active site. worldscientific.com

π-Stacking: The benzene ring can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

MD simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the conformational changes that may occur upon ligand binding. nih.govpku.edu.cn

Predictive Modeling for Structure-Activity Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comnih.govnih.govcapes.gov.br By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the structural features that are important for activity. tandfonline.comnih.govnih.govcapes.gov.brmdpi.comyoutube.comnih.govnih.govresearchgate.net

For a class of compounds like substituted benzenesulfonamides, a QSAR study would involve synthesizing a series of analogs with different substituents on the benzene ring. nih.govmdpi.comnih.gov The biological activity of these compounds would be measured, and various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates the descriptors to the activity. nih.gov

Such a model could reveal, for example, the optimal size and electronic properties of the substituents at the 2- and 5-positions of the benzene ring for a particular biological target. The insights gained from QSAR studies can guide the rational design of more potent and selective derivatives of this compound. nih.govnih.gov

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Investigations

There is no specific data in the reviewed scientific literature detailing the antimicrobial activity of 2-Chloro-5-ethoxybenzenesulfonamide against various pathogens.

Although many sulfonamide derivatives have been synthesized and tested for their antimicrobial properties, specific studies reporting the minimum inhibitory concentration (MIC) or other measures of antimicrobial efficacy for this compound against bacteria or fungi could not be located. Research on other sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold has shown activity against various bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus and Mycobacterium species. However, these findings are not directly applicable to this compound.

Assessment of Antibacterial Spectrum and Efficacy

There is no available research data specifically evaluating the antibacterial spectrum and efficacy of this compound against bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, or Bacillus subtilis.

Antifungal Activity Against Fungal Species

Similarly, no studies have been found that investigate the antifungal activity of this compound against fungal species like Candida albicans or Aspergillus niger.

Antioxidant Activity Research

There is a lack of published research on the antioxidant activity of this compound.

Exploration of Other Pharmacological Pathways

No pharmacological studies detailing other potential biological pathways or mechanisms of action for this compound could be identified in the current body of scientific literature.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Exploration of Structural Modifications on the 2-Chloro-5-ethoxybenzenesulfonamide Core

The this compound structure represents a privileged scaffold in drug discovery. Its core components—the sulfonamide group, the phenyl ring, and the chloro and ethoxy substituents—are all targets for systematic modification to optimize pharmacological properties. Research into related benzenesulfonamides, particularly as carbonic anhydrase (CA) inhibitors, has established a "ring with two tails" design approach that can be applied to this core. nih.gov

In this strategy, the benzenesulfonamide (B165840) portion acts as the primary "ring" structure. The sulfonamide group itself is a critical anchor, often coordinating with a zinc ion in the active site of metalloenzymes. nih.gov The exploration of structural modifications typically involves:

Modification of Ring Substituents: Altering the existing chloro and ethoxy groups or introducing additional substituents on the phenyl ring.

Addition of "Tails": Appending chemical moieties (tails) to the benzene (B151609) ring. These tails are designed to extend into and interact with specific sub-pockets of the enzyme's active site, which is a key strategy for enhancing both potency and isoform selectivity. nih.gov

For instance, in the development of CA inhibitors, various tails containing carbonyl, carboxyl, hydroxyl, or hydrophilic amide linkages are attached to the benzenesulfonamide ring to probe interactions with the enzyme active site. nih.gov This systematic exploration allows for the fine-tuning of the molecule's properties to achieve a desired biological profile.

Impact of Aromatic Ring Substituents on Biological Potency and Selectivity

Substituents on the phenyl ring of the benzenesulfonamide scaffold play a pivotal role in determining the compound's binding affinity and selectivity for its biological target. The nature and position of these groups dictate the electronic and steric properties of the molecule, influencing how it fits within and interacts with the enzyme's active site.

The presence and positioning of halogen and alkoxy groups are critical determinants of biological activity.

Halogenation: The chlorine atom at the C2 position is not merely a passive substituent. Structural studies on related inhibitors show that this halogen atom helps to orient the phenyl ring within the binding pocket of the target enzyme. nih.gov In studies on inhibitors of Peroxisome Proliferator-Activated Receptor γ (PPARγ), substitutions at the C2 position of a benzenesulfonamide ring were found to aid in tighter packing within the ligand-binding pocket. nih.gov The choice of halogen can also modulate activity; for example, substituting chlorine with bromine at certain positions has been shown to increase transcriptional activity in PPARγ modulators, partly by forming favorable halogen bonds with backbone atoms of the protein. nih.gov

Alkoxy Group: The ethoxy group at the C5 position is an electron-donating group that influences the electronic distribution of the aromatic ring. Its size and conformation can also impact steric interactions within the binding site. In the context of carbonic anhydrase inhibitors, the introduction of various substituents, including small alkoxy groups, is a common strategy to achieve isoform-selective inhibition by exploiting differences in the architecture of the enzyme's active site.

The following table presents data from studies on related benzenesulfonamide inhibitors of human carbonic anhydrase (hCA) isoforms, illustrating how different ring substituents affect inhibitory potency (Kᵢ in nM).

Table 1: Effect of Aromatic Ring Substituents on Carbonic Anhydrase Inhibition (Kᵢ, nM)

| Compound Scaffold | Substituent (R) | Target: hCA I | Target: hCA II |

|---|---|---|---|

| p-aminobenzenesulfonamide derivative | 4-Cl | 110 | 12 |

| p-aminobenzenesulfonamide derivative | 4-Br | 98 | 10 |

| p-aminobenzenesulfonamide derivative | 4-CH₃ | 250 | 140 |

| m-aminobenzenesulfonamide derivative | 4-Cl | 220 | 25 |

Data is illustrative and derived from SAR studies on related benzenesulfonamide series.

The electronic nature of the substituents on the phenyl ring significantly affects the molecule's reactivity and binding capabilities.

Electron-Donating Groups (EDGs): The ethoxy group at the C5 position is a moderate electron-donating group (+M, -I effect). EDGs increase the electron density of the aromatic ring, which can enhance the nucleophilicity of the molecule and strengthen certain non-covalent interactions, such as π-π stacking or cation-π interactions with the target protein. nih.gov In some inhibitor classes, EDGs like methyl or methoxy (B1213986) groups have been shown to increase inhibitory potency. nih.gov

Electron-Withdrawing Groups (EWGs): In contrast, substituting the electron-donating ethoxy group with a strong electron-withdrawing group, such as a nitro (NO₂) group (as in 2-chloro-5-nitrobenzenesulfonamide), drastically alters the electronic properties of the scaffold. mdpi.com EWGs reduce the electron density of the ring, making it more electrophilic. nih.gov This can influence binding by altering the strength of hydrogen bonds or by making the aromatic ring a better halogen-bond or π-π stacking acceptor. In the development of certain kinase inhibitors, the addition of an EWG led to a marked improvement in binding affinity. mdpi.com

A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives found that a combination of an electron-donating group (CH₃) and an electron-withdrawing group (NO₂) on a phenyl ring attached to the core structure resulted in the most potent inhibition of α-glucosidase and α-amylase. This highlights that a finely tuned electronic balance is often required for optimal biological activity.

Conformation-Activity Relationships and Importance of Sulfonamide Linker Geometry

For metalloenzymes like carbonic anhydrases, the deprotonated sulfonamide group (-SO₂NH⁻) acts as a potent zinc-binding group, anchoring the inhibitor to the Zn(II) ion in the catalytic active site. nih.gov The geometry of this interaction is highly specific. The nitrogen atom of the sulfonamide coordinates directly to the zinc ion, while the two oxygen atoms typically form a network of hydrogen bonds with active site residues, such as the backbone amide of Thr199 in carbonic anhydrase II, further stabilizing the enzyme-inhibitor complex.

The rigidity of the linker connecting the benzenesulfonamide core to other parts of the molecule also plays a role. Studies comparing linkers with different flexibility—such as a rigid amide versus a more flexible amine—have shown significant changes in inhibitory activity and selectivity profiles against different CA isoforms. nih.gov This indicates that the linker's geometry dictates the optimal positioning of the "tail" groups within the enzyme's active site, underscoring the importance of conformational control in rational drug design.

Design Principles for Enhanced Biological Efficacy and Specificity

Based on the structure-activity relationships of the this compound scaffold and its analogs, several key design principles emerge for creating molecules with enhanced efficacy and specificity:

Preserve the Sulfonamide Anchor: The unsubstituted sulfonamide group is essential for high-affinity binding to many target enzymes, particularly zinc metalloenzymes, and should generally be maintained. nih.gov

Utilize Positional Halogenation for Orientation: A halogen at the C2 position, such as chlorine, is effective for orienting the phenyl ring within the confined space of an active site, allowing other substituents to make productive interactions. nih.gov

Modulate Electronics at C5: The C5 position is a key site for tuning the electronic properties of the ring. The choice between an electron-donating group like ethoxy or an electron-withdrawing group can be used to optimize binding affinity depending on the electronic environment of the target's binding pocket.

Achieve Selectivity with "Tails": Attaching extended chemical moieties (tails) to the benzenesulfonamide ring is a proven strategy for improving isoform selectivity. These tails can engage with variable regions of the active site that differ between enzyme isoforms, allowing for the design of highly specific inhibitors. nih.gov

By applying these principles, the this compound core can be systematically optimized to produce highly potent and selective agents for a variety of therapeutic targets.

Applications As Research Probes and Synthetic Intermediates

Utilization in Chemical Biology for Target Identification and Validation

While not typically a direct probe itself, 2-Chloro-5-ethoxybenzenesulfonamide serves as a critical building block for creating more elaborate molecules designed for target identification and validation in chemical biology. The process of discovering new drugs often involves identifying a biological target, such as an enzyme or receptor, that plays a key role in a disease. Chemical probes are then synthesized to interact with this target, helping to validate its function and potential as a therapeutic intervention point.

The structural motifs present in this compound are frequently found in compounds designed to have high affinity and specificity for biological targets. The sulfonamide group, for instance, is a common feature in many biologically active molecules due to its ability to form hydrogen bonds with protein residues. The chloro and ethoxy groups on the benzene (B151609) ring can be modified to fine-tune the molecule's steric and electronic properties, thereby optimizing its binding to a specific target.

Role in the Synthesis of Diverse Organic Molecules for Medicinal Chemistry Research

The primary application of this compound is as a synthetic intermediate in the creation of novel organic molecules for medicinal chemistry research. Its utility is exemplified in a recent patent for pyrazolopyridine compounds that act as inhibitors of IRE1α (Inositol-requiring enzyme 1 alpha). google.com IRE1α is a key sensor and transducer of the unfolded protein response (UPR), a cellular stress response implicated in a variety of diseases, including neurodegenerative disorders, cancer, and diabetes. google.com

In the synthesis described in the patent, this compound is reacted with a complex pyrazolopyridine core to generate the final, biologically active compound: N-(4-(4-amino-1-isopropyl-7-((1r,4r)-4-morpholinocyclohexyl)-1H-pyrazolo[4,3-c]pyridin-3-yl)-2,5-difluorophenyl)-2-chloro-5-ethoxybenzenesulfonamide. google.com This demonstrates the role of this compound as a key "building block" that introduces a specific sulfonylphenyl moiety to the final structure, which is crucial for its inhibitory activity against IRE1α. google.com

The table below provides a summary of the key reactants and the final product in this synthesis.

| Reactant/Product | Chemical Name | Role in Synthesis |

| Intermediate | This compound | Provides the sulfonylphenyl moiety |

| Core Structure | 4-(4-amino-1-isopropyl-7-((1r,4r)-4-morpholinocyclohexyl)-1H-pyrazolo[4,3-c]pyridin-3-yl)-2,5-difluoroaniline | The complex amine that reacts with the sulfonamide precursor |

| Final Product | N-(4-(4-amino-1-isopropyl-7-((1r,4r)-4-morpholinocyclohexyl)-1H-pyrazolo[4,3-c]pyridin-3-yl)-2,5-difluorophenyl)-2-chloro-5-ethoxybenzenesulfonamide | Biologically active IRE1α inhibitor |

Potential in Other Chemical and Biological Sciences

The development of IRE1α inhibitors from intermediates like this compound opens up avenues for research in a wide array of chemical and biological sciences. The potential therapeutic applications for the final products are extensive, given the central role of the UPR in various pathologies. google.com

Research into these compounds could lead to new treatments for:

Neurodegenerative Diseases: Chronic ER stress is a hallmark of diseases like Alzheimer's and Parkinson's. Modulating the UPR with specific inhibitors could offer a novel therapeutic strategy. google.com

Cancer: Many cancers exploit the UPR to survive and proliferate in the stressful tumor microenvironment. Inhibiting IRE1α could make cancer cells more susceptible to treatment. google.com

Diabetes: ER stress in pancreatic beta-cells can lead to their dysfunction and death, contributing to the progression of diabetes. google.com

Fibrotic and Eye Diseases: The UPR is also implicated in the pathogenesis of various fibrotic conditions and retinopathies. google.com

The synthesis of diverse libraries of compounds based on the this compound scaffold will likely continue to be an active area of research, driving further discoveries in these and other fields of biological science.

Q & A

Q. What databases or tools are recommended for curating and validating sulfonamide research data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.